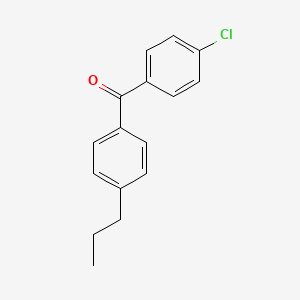

4-Chloro-4'-n-propylbenzophenone

説明

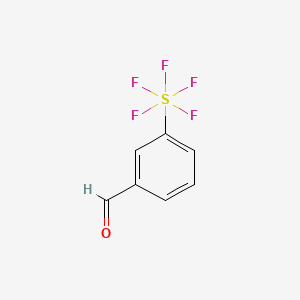

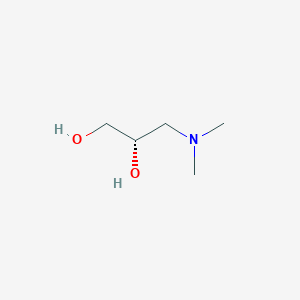

4-Chloro-4’-n-propylbenzophenone is a synthetic compound with the CAS Number: 64357-63-7 . It has a molecular weight of 258.75 and its IUPAC name is (4-chlorophenyl) (4-propylphenyl)methanone .

Synthesis Analysis

The synthesis of similar compounds, such as 4-bromo-4’-propylbenzophenone, has been achieved via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride .Molecular Structure Analysis

The molecular formula of 4-Chloro-4’-n-propylbenzophenone is C16H15ClO . The InChI code for this compound is 1S/C16H15ClO/c1-2-3-12-4-6-13 (7-5-12)16 (18)14-8-10-15 (17)11-9-14/h4-11H,2-3H2,1H3 .科学的研究の応用

Polymer Synthesis and Properties :

- 4-Chloro-4'-n-propylbenzophenone has been utilized in the synthesis of novel aromatic poly(sulfone sulfide amide imide)s, a type of soluble thermally stable polymer. These polymers have been studied for their thermal behavior, stability, solubility, and inherent viscosity (Mehdipour‐Ataei & Hatami, 2007).

- Similarly, it has been used in synthesizing thermally stable polyimides with a built-in sulfone, ether, and amide structure. These poly(sulfone ether amide imide)s have been characterized and their properties studied (Mehdipour‐Ataei, Sarrafi & Hatami, 2004).

Proton Exchange Membranes :

- It has been used in the synthesis of rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics for creating multiblock copolymers. These copolymers are used in proton exchange membranes, exhibiting significant water absorption and proton conductivity (Ghassemi, Ndip & Mcgrath, 2004).

Environmental Analysis :

- An on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system with peak focusing feature utilized 4-Chloro-4'-n-propylbenzophenone for measuring environmental phenols in human milk (Ye, Bishop, Needham & Calafat, 2008).

Disinfection By-Products Study :

- Research has explored the transformation characteristics of benzophenone-type UV filters, including 4-Chloro-4'-n-propylbenzophenone, during chlorination disinfection processes. This study is vital for understanding potential ecological and health risks (Sun, Wei, Liu, Geng, Liu & Du, 2019).

Cancer Research :

- In cancer research, 4-Chloro-4'-n-propylbenzophenone derivatives have been evaluated for their activity against human cancer cell lines. These studies contribute to understanding the structural basis for the activity of these compounds (Terasaka, Inoue, Tanji & Kiyama, 2006).

Adsorption and Environmental Decontamination :

- The compound's adsorption properties have been studied for the removal of pollutants from aqueous solutions, contributing to environmental decontamination efforts (Mehrizad & Gharbani, 2014).

Gold(I) Complexes in Biological Studies :

- Gold(I) complexes containing functionalized alkynes with 4-Chloro-4'-n-propylbenzophenone have been synthesized and examined for their antiproliferative effects in human cancer cells and activity against Plasmodium falciparum, the parasite responsible for malaria (Schuh, Valiahdi, Jakupec, Keppler, Chiba & Mohr, 2009).

Photochemical Studies :

- The photochemistry of 4-Chloro-4'-n-propylbenzophenone on different supports like silica and cellulose has been explored, providing insights into its degradation under solar radiation and potential environmental implications (Da Silva, Vieira Ferreira, Da Silva & Oliveira, 2003).

Anticancer Properties of Derivatives :

- Research has focused on the synthesis and evaluation of 4-Chloro-4'-n-propylbenzophenone derivatives for their anticancer properties, contributing to drug discovery and cancer treatment research (Pandey, Pratap, Tiwari, Marverti & Jasinski, 2019).

Reproductive Hormone Studies :

- Studies have investigated the impact of environmental chemicals, including 4-Chloro-4'-n-propylbenzophenone, on reproductive hormones in women, which is crucial for understanding potential health risks (Pollack, Mumford, Krall, Carmichael, Sjaarda, Perkins, Kannan & Schisterman, 2018).

Molybdenum Complexes and Antioxidant Activities :

- Complexes of cis-dioxomolybdenum(VI) with 4-Chloro-4'-n-propylbenzophenone have been synthesized and their antioxidant activities evaluated, contributing to the understanding of their potential therapeutic applications (Ceylan, Deniz, Kahraman & Ulkuseven, 2015).

Photocatalytic Mechanism of Phenolic Compounds :

- The photocatalytic mechanism of phenolic compounds, including 4-Chloro-4'-n-propylbenzophenone, has been elucidated, providing insights into their environmental degradation pathways (Tolosana-Moranchel, Montejano, Casas & Bahamonde, 2018).

Synthesis and Characterization for Material Science :

- 4-Chloro-4'-n-propylbenzophenone has been synthesized and characterized for applications in material science, such as in the growth of single crystals using the vertical Bridgman technique (Aravinth, Babu & Ramasamy, 2014).

Safety And Hazards

特性

IUPAC Name |

(4-chlorophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLQRYGTVPTHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374064 | |

| Record name | 4-Chloro-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-4'-n-propylbenzophenone | |

CAS RN |

64357-63-7 | |

| Record name | 4-Chloro-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid](/img/structure/B1598033.png)

![Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1598045.png)

![3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1598052.png)

![4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1598055.png)

![4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine](/img/structure/B1598056.png)